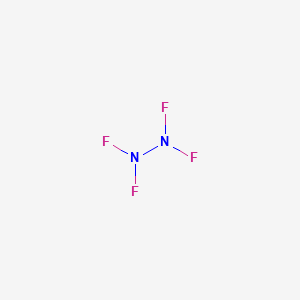![molecular formula C12H20N2O8S2 B154640 [3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate CAS No. 128660-36-6](/img/structure/B154640.png)
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Propyl Ester Backbone: This involves the esterification of a suitable propyl alcohol derivative with methylsulfamic acid.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with the propyl ester intermediate.
Attachment of the Methylamino Group: This step involves the sulfonylation reaction where a methylamine derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂R) can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methylsulfamic acid derivatives: Compounds with similar sulfonyl and ester functional groups.
Methoxyphenoxy derivatives: Compounds with similar aromatic ether groups.
Methylamino derivatives: Compounds with similar amino functional groups.
Uniqueness
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
128660-36-6 |
|---|---|
Molecular Formula |
C12H20N2O8S2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate |
InChI |
InChI=1S/C12H20N2O8S2/c1-13-23(15,16)21-9-10(22-24(17,18)14-2)8-20-12-7-5-4-6-11(12)19-3/h4-7,10,13-14H,8-9H2,1-3H3 |
InChI Key |
NXLZJIXQFXZCTK-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
Canonical SMILES |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
Synonyms |
methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (R)-isomer methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (S)-isomer MSMSOP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B154571.png)







